![molecular formula C24H34O5 B2860817 19-Hydroxybufalin CAS No. 39844-86-5](/img/structure/B2860817.png)
19-Hydroxybufalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation
19-HB has been shown to inhibit the proliferation of NSCLC cells . In vitro studies on human NSCLC cell lines NCI-H1299 and NCI-H838 showed that treatment with different concentrations of 19-HB resulted in inhibited cell growth .
Promotion of NSCLC Cell Apoptosis
Research indicates that 19-HB promotes apoptosis in NSCLC cells . The expression levels of cleaved caspase-3, cleaved-PARP, and Bax/Bcl-2 were upregulated, while the mitochondrial membrane potential decreased .
Inhibition of NSCLC Cell Migration and Invasion
19-HB has been found to inhibit the migration and invasion of NSCLC cells . The expression of MMP2, MMP7, MMP9, the epithelial–mesenchymal transition-related proteins N-cadherin and Vimentin, and the transcription factors Snail and Slug were inhibited .
Regulation of the Wnt/β-catenin Signaling Pathway
19-HB appears to affect the Wnt/β-catenin signaling pathway, which is crucial in many cancers . The expression levels of the key molecules in this pathway (CyclinD1, c-Myc, and β-catenin) were decreased .
In Vivo Antitumor Effects
In vivo studies using a xenograft mouse model showed that 19-HB significantly inhibited the growth of xenograft tumors .
Low Toxicity to Liver and Kidney
19-HB demonstrated little toxicity to the liver and kidney in in vivo studies, suggesting its potential as a safe antitumor agent .
Wirkmechanismus
Target of Action
19-Hydroxybufalin (19-HB) is a monomer of bufadienolides . The primary targets of 19-HB are the key molecules in the Wnt/β-catenin signaling pathway, including CyclinD1, c-Myc, and β-catenin . These molecules play crucial roles in cell proliferation and differentiation.
Mode of Action
19-HB interacts with its targets by inhibiting the expression levels of CyclinD1, c-Myc, and β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to changes in cell behavior.
Biochemical Pathways
The primary biochemical pathway affected by 19-HB is the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and differentiation. By inhibiting key molecules in this pathway, 19-HB disrupts the normal functioning of the pathway, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
It has been observed that 19-hb has little toxicity to the liver and kidney , suggesting that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 19-HB’s action include inhibited cell viability and increased apoptosis . The expression levels of cleaved caspase-3, cleaved-PARP, and Bax/Bcl-2 are upregulated, while the mitochondrial membrane potential decreases . In contrast, migration, invasion, as well as the expression of MMP2, MMP7, MMP9, the epithelial–mesenchymal transition-related proteins N-cadherin and Vimentin, and the transcription factors Snail and Slug are inhibited .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMYOHGWVSQN-KLAFWMLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxybufalin |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.